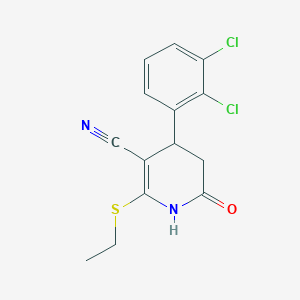![molecular formula C25H28N2O5S B11655102 1-[3-({[4,6-Dihydroxy-5-(3-methyl-4-propoxybenzyl)pyrimidin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethanone](/img/structure/B11655102.png)
1-[3-({[4,6-Dihydroxy-5-(3-methyl-4-propoxybenzyl)pyrimidin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[({4,6-DIHYDROXY-5-[(3-METHYL-4-PROPOXYPHENYL)METHYL]PYRIMIDIN-2-YL}SULFANYL)METHYL]-4-METHOXYPHENYL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and sulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[({4,6-DIHYDROXY-5-[(3-METHYL-4-PROPOXYPHENYL)METHYL]PYRIMIDIN-2-YL}SULFANYL)METHYL]-4-METHOXYPHENYL}ETHAN-1-ONE involves multiple steps, starting with the preparation of the pyrimidine core, followed by the introduction of the sulfanyl group, and finally the addition of the methoxy and hydroxyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-{3-[({4,6-DIHYDROXY-5-[(3-METHYL-4-PROPOXYPHENYL)METHYL]PYRIMIDIN-2-YL}SULFANYL)METHYL]-4-METHOXYPHENYL}ETHAN-1-ONE can undergo various types of chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-{3-[({4,6-DIHYDROXY-5-[(3-METHYL-4-PROPOXYPHENYL)METHYL]PYRIMIDIN-2-YL}SULFANYL)METHYL]-4-METHOXYPHENYL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-{3-[({4,6-DIHYDROXY-5-[(3-METHYL-4-PROPOXYPHENYL)METHYL]PYRIMIDIN-2-YL}SULFANYL)METHYL]-4-METHOXYPHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanyl group can modulate the compound’s reactivity and binding affinity. These interactions can influence various cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dihydroxy-2-methyl-4H-pyran-4-one: Shares the hydroxyl and pyranone structure but lacks the sulfanyl and methoxy groups.
6-Methylcoumarin: Contains a similar aromatic structure but differs in the functional groups and overall molecular framework.
2,4-Dihydroxy-1,3,5-benzenetricarboxaldehyde: Similar in having multiple hydroxyl groups but differs in the core structure and functional groups.
Uniqueness
1-{3-[({4,6-DIHYDROXY-5-[(3-METHYL-4-PROPOXYPHENYL)METHYL]PYRIMIDIN-2-YL}SULFANYL)METHYL]-4-METHOXYPHENYL}ETHAN-1-ONE is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule
Propiedades
Fórmula molecular |
C25H28N2O5S |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-hydroxy-5-[(3-methyl-4-propoxyphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C25H28N2O5S/c1-5-10-32-21-8-6-17(11-15(21)2)12-20-23(29)26-25(27-24(20)30)33-14-19-13-18(16(3)28)7-9-22(19)31-4/h6-9,11,13H,5,10,12,14H2,1-4H3,(H2,26,27,29,30) |
Clave InChI |
PEWOWNUZNVNBNP-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1)CC2=C(N=C(NC2=O)SCC3=C(C=CC(=C3)C(=O)C)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-5-octylpyrimidine-4,6-diol](/img/structure/B11655024.png)
![N-[(2Z)-2-{[(2-methoxyphenyl)carbonyl]amino}-3-phenylprop-2-enoyl]methionine](/img/structure/B11655030.png)

![N'-[(9E)-1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11655033.png)
![9-chloro-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B11655041.png)
![(6Z)-6-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655049.png)
![2-(2-tert-butyl-4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11655053.png)
![3-Cyclohexyl-2-(isopentylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11655064.png)
![2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl thiocyanate](/img/structure/B11655069.png)
![Diethyl 3-methyl-5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11655071.png)
![2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B11655075.png)
![3-(3-methoxyphenyl)-2-{(Z)-[2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]methyl}quinazolin-4(3H)-one](/img/structure/B11655094.png)
![3-(3-bromophenyl)-2-sulfanyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11655096.png)
